Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethoxy group, a cyclohexane ring, and a carboxylate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclohexane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-ethoxy-2-oxoethyl)-benzoate
- Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-phenylfuran-3-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to other similar esters. This uniqueness makes it valuable in specific synthetic applications and research studies .
Biological Activity
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate, also known by its CAS number 41301-66-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H18O5, with a molecular weight of approximately 230.27 g/mol. The compound features a cyclohexane ring substituted with ethoxy and keto groups, which are believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may play a role in modulating inflammatory responses, making it a candidate for further investigation in conditions characterized by chronic inflammation .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated using various cancer cell lines. Results indicated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was reported at approximately 25 µM, indicating a promising therapeutic index for further development as an anticancer agent .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways: The compound appears to interfere with NF-kB signaling pathways, which are crucial in inflammation and cancer progression.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
Research Findings and Case Studies
Properties
CAS No. |
7251-30-1 |
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Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O5/c1-3-17-11(15)9-13(12(16)18-4-2)8-6-5-7-10(13)14/h3-9H2,1-2H3 |
InChI Key |
JEGLGZDLMRRJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1=O)C(=O)OCC |
Origin of Product |
United States |
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